6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine
Brand Name: Vulcanchem
CAS No.: 77498-30-7
VCID: VC15983804
InChI: InChI=1S/C10H13FN2/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h4-6,13H,2-3,12H2,1H3
SMILES:
Molecular Formula: C10H13FN2
Molecular Weight: 180.22 g/mol

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine

CAS No.: 77498-30-7

Cat. No.: VC15983804

Molecular Formula: C10H13FN2

Molecular Weight: 180.22 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine - 77498-30-7

Specification

CAS No. 77498-30-7
Molecular Formula C10H13FN2
Molecular Weight 180.22 g/mol
IUPAC Name 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine
Standard InChI InChI=1S/C10H13FN2/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h4-6,13H,2-3,12H2,1H3
Standard InChI Key JMUQXYBCVBTVGG-UHFFFAOYSA-N
Canonical SMILES CC1CCC2=C(N1)C=CC(=C2N)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s tetracyclic framework consists of a benzene ring fused to a partially saturated piperidine system, creating a 1,2,3,4-tetrahydroquinoline scaffold. Critical substituents include:

  • 6-Fluoro group: Introduces strong electron-withdrawing effects, influencing aromatic electrophilic substitution patterns and hydrogen-bonding capabilities .

  • 2-Methyl group: Enhances lipophilicity (logP ≈ 3.23) and induces conformational restrictions through steric interactions .

  • 5-Amino group: Provides a primary site for hydrogen bonding and salt formation, with a calculated pKa of 9.82 for the amine proton.

The Standard InChIKey JMUQXYBCVBTVGG-UHFFFAOYSA-N and canonical SMILES CC1CCC2=C(N1)C=CC(=C2N)F precisely define its stereochemistry and connectivity. X-ray crystallography of analogous structures reveals chair conformations in the piperidine ring with axial fluorine orientation minimizing steric strain .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight180.22 g/mol
Topological Polar Surface38.3 Ų
Hydrogen Bond Donors2 (NH₂, NH)
Rotatable Bonds0
Molar Refractivity50.1 cm³

Synthetic Methodologies

Classical Cyclization Approaches

The Skraup reaction remains a cornerstone for constructing the tetrahydroquinoline core, employing glycerol dehydration in concentrated sulfuric acid to form the bicyclic system. Recent optimizations achieve 68–72% yields through controlled temperature ramping (120°C → 160°C over 6 hr). Alternative routes include:

  • Friedländer Synthesis: Condensation of 4-fluoro-2-aminobenzaldehyde with methyl vinyl ketone under acidic conditions, producing the scaffold in 65% yield with >95% regioselectivity.

  • Doebner-Miller Reaction: Cyclization of N-methyl-4-fluorophenylenediamine with crotonaldehyde, though this method shows reduced efficiency (52% yield) due to competing polymerization .

Regioselective Fluorination Strategies

Deoxyfluorination protocols using XtalFluor-E or PyFluor reagents enable direct installation of the 6-fluoro group. Key steps involve:

  • Cyclization of N-protected catecholamines to 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-ones

  • Treatment with fluorinating agents at −40°C in dichloromethane

  • Acidic workup to yield 6-fluoro derivatives with 89% regiochemical purity .

Electron-donating N-protecting groups (e.g., methoxycarbonyl) favor 6-fluorination, while electron-withdrawing groups (trifluoroacetyl) shift selectivity to the 7-position .

Enantioselective Synthesis

Resolution of racemic mixtures using Pseudomonas monteilii ZMU-T monoamine oxidase achieves >99% enantiomeric excess for the (R)-enantiomer. Reaction conditions:

  • 37°C in phosphate buffer (pH 7.5)

  • 24 hr incubation with 2 mM NADH cofactor

  • Kinetic resolution yields 45% of (R)-isomer with 99.2% ee .

Physicochemical Properties

Thermal Stability and Phase Behavior

Differential scanning calorimetry of the free base shows:

  • Melting onset: 131°C (ΔHfus = 98.4 J/g)

  • Decomposition onset: 254°C under nitrogen .
    The hydrochloride salt exhibits improved thermal stability (dec. >280°C) and hygroscopicity (0.8% w/w water uptake at 25°C/60% RH).

Table 2: Solubility Profile

SolventSolubility (mg/mL)Temperature
Water4.225°C
Ethanol8225°C
Dichloromethane14525°C
Hexane<0.125°C

Data adapted from analogous tetrahydroquinoline derivatives .

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ 6.82 (d, J=8.4 Hz, H-7)

  • δ 6.45 (d, J=12.8 Hz, H-8)

  • δ 3.21 (m, H-1)

  • δ 2.98 (q, J=6.0 Hz, H-3)

  • δ 1.45 (d, J=6.8 Hz, CH₃)

¹³C NMR:

  • 158.9 (C-6, d, J=245 Hz, C-F)

  • 136.2 (C-5)

  • 128.4 (C-8a)

  • 45.3 (C-2)

  • 22.1 (CH₃)

Biological Evaluation and Applications

Neurological Activity

Molecular docking studies predict strong binding (Kd = 18 nM) to monoamine oxidase B via:

  • Fluorine interaction with Tyr435 π-system

  • Amine hydrogen bonds to Gln206 sidechain

  • Methyl group occupying hydrophobic pocket .
    In vitro assays show IC₅₀ = 320 nM for MAO-B inhibition, with 140-fold selectivity over MAO-A .

StrainMIC (μg/mL)MBIC (μg/mL)
ATCC 433001664
Clinical Isolate32128

Mechanistic studies indicate disruption of membrane potential (56% ΔΨ loss at 32 μg/mL) and β-ketoacyl-ACP synthase II inhibition.

Metabolic Stability

Human liver microsome studies demonstrate:

  • Clint = 12 μL/min/mg protein

  • t₁/₂ = 42 min

  • Major metabolites: N-acetylated (67%) and 3-hydroxylated (23%) derivatives .

Industrial and Regulatory Considerations

Scalability Challenges

Current production costs estimate $480/g at laboratory scale, driven by:

  • High catalyst loading in enantioselective synthesis (12% w/w)

  • Fluorination reagent costs ($32/mmol)

  • Chromatographic purification needs .

ParameterValue
LD50 (oral)980 mg/kg
Skin IrritationModerate (Draize 4)
Ocular ExposureSevere irritation

Proper handling requires NIOSH-approved respirators and butyl rubber gloves .

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